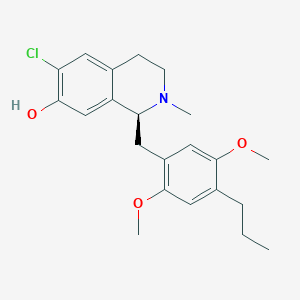
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, also known as Ro 60-0175, is a chemical compound that belongs to the family of tetrahydroisoquinoline alkaloids. It was first synthesized in 1988 by a team of researchers led by Dr. J. P. Overington at F. Hoffmann-La Roche Ltd. in Switzerland. Since then, Ro 60-0175 has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is not fully understood, but it is believed to act as a partial agonist at the dopamine D3 receptor. This means that it can activate the receptor to a certain extent, but not to the same degree as a full agonist. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been shown to modulate the activity of other neurotransmitter systems, which may contribute to its overall effects.
Biochemische Und Physiologische Effekte
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been found to have a range of biochemical and physiological effects, including changes in neurotransmitter release, receptor binding, and gene expression. It has been shown to increase dopamine release in certain brain regions, which may contribute to its effects on mood and motivation. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to affect the expression of genes involved in neuronal plasticity and survival, which may have implications for its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 for lab experiments is its high affinity and selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the function and regulation of this receptor, as well as its interactions with other neurotransmitter systems. However, one limitation of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is that it is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several potential future directions for research on 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175. One area of interest is its potential use in treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its effects on mood and motivation, which may have implications for its use in treating psychiatric disorders such as depression and addiction. Overall, 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 is a promising compound for scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis method of 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 involves the condensation of 2,5-dimethoxy-4-propylbenzaldehyde with 6-chloro-1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The resulting product is then hydrolyzed and oxidized to yield 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 in high yield and purity.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has been widely used in scientific research as a tool for studying the function and regulation of various biological systems. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. 6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline 60-0175 has also been found to interact with other neurotransmitter systems, including the serotonin and norepinephrine systems.
Eigenschaften
CAS-Nummer |
139485-39-5 |
|---|---|
Produktname |
6-Chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
Molekularformel |
C22H28ClNO3 |
Molekulargewicht |
389.9 g/mol |
IUPAC-Name |
(1S)-6-chloro-1-[(2,5-dimethoxy-4-propylphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C22H28ClNO3/c1-5-6-15-11-22(27-4)16(12-21(15)26-3)10-19-17-13-20(25)18(23)9-14(17)7-8-24(19)2/h9,11-13,19,25H,5-8,10H2,1-4H3/t19-/m0/s1 |
InChI-Schlüssel |
MGBDPWBQYMLBMQ-IBGZPJMESA-N |
Isomerische SMILES |
CCCC1=CC(=C(C=C1OC)C[C@H]2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
SMILES |
CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
Kanonische SMILES |
CCCC1=CC(=C(C=C1OC)CC2C3=CC(=C(C=C3CCN2C)Cl)O)OC |
Synonyme |
6-chloro-1-(2,5-dimethoxy-4-propylbenzyl)-7-hydroxy-2-methyl-1,2,3,4-tetrahydroisoquinoline BW 736C BW 737C BW 737C89 BW-736C BW-737C BW-737C89 BW737C89 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



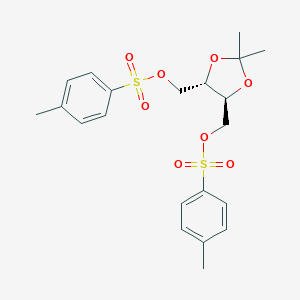
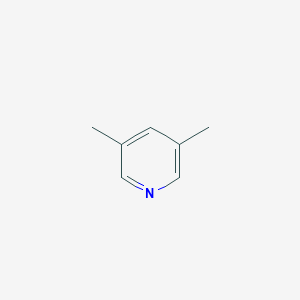

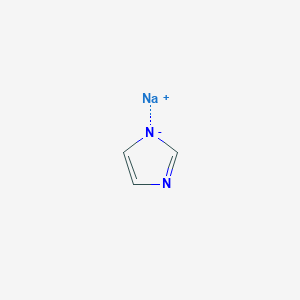


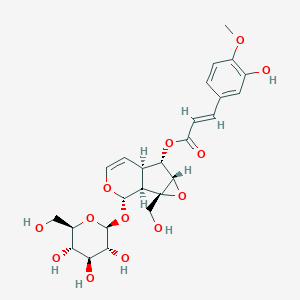


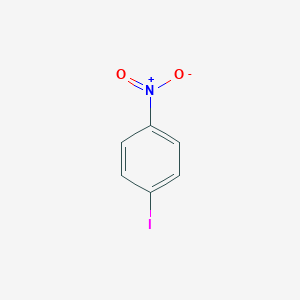
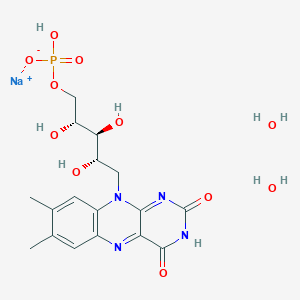

![2-[4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenyl]-4-iodoisoindole-1,3-dione](/img/structure/B147134.png)
